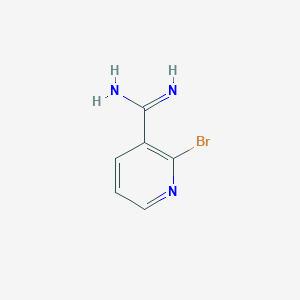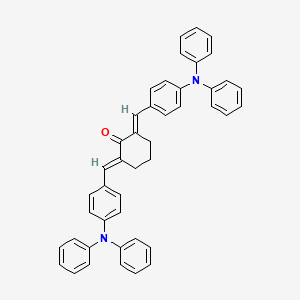
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone is a compound belonging to the class of dibenzylidene cyclohexanone derivatives. These compounds are known for their unique photophysical properties, including solvatochromism, acidochromism, and photochromism . The presence of conjugated double bonds and a completely delocalized electron system makes them fascinating for researchers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone typically involves the condensation of cyclohexanone with 4-(diphenylamino)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone has several scientific research applications:
Chemistry: Used as a fluorescent sensor for detecting metal ions like mercury and chromium.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic activity against cancer cells.
Industry: Utilized in the development of photochromic materials and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone involves its interaction with molecular targets through its conjugated double bonds and electron-rich aromatic rings. These interactions can lead to the inhibition of specific enzymes or the generation of reactive oxygen species, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibenzylidenecyclohexanone
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-hydroxybenzylidene)cyclohexanone
Uniqueness
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone is unique due to its diphenylamino substituents, which enhance its photophysical properties and make it a valuable compound for applications in sensors and photochromic materials .
Propriétés
Formule moléculaire |
C44H36N2O |
|---|---|
Poids moléculaire |
608.8 g/mol |
Nom IUPAC |
(2E,6E)-2,6-bis[[4-(N-phenylanilino)phenyl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C44H36N2O/c47-44-36(32-34-24-28-42(29-25-34)45(38-16-5-1-6-17-38)39-18-7-2-8-19-39)14-13-15-37(44)33-35-26-30-43(31-27-35)46(40-20-9-3-10-21-40)41-22-11-4-12-23-41/h1-12,16-33H,13-15H2/b36-32+,37-33+ |
Clé InChI |
YTZGDIFDHZGMID-CQHROMRQSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)/C(=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)/C1 |
SMILES canonique |
C1CC(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)

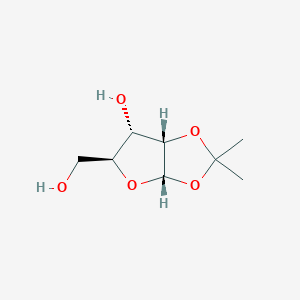
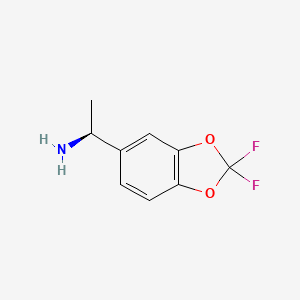
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)

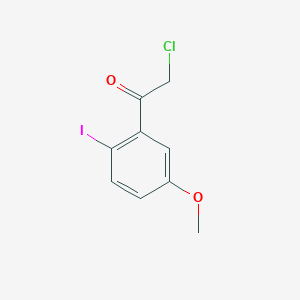
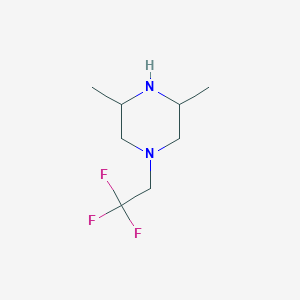
![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)

